N-(2-methoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
CAS No.: 303796-68-1
Cat. No.: VC21445884
Molecular Formula: C17H16N2O3S
Molecular Weight: 328.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 303796-68-1 |
|---|---|
| Molecular Formula | C17H16N2O3S |
| Molecular Weight | 328.4g/mol |
| IUPAC Name | N-(2-methoxyphenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide |
| Standard InChI | InChI=1S/C17H16N2O3S/c1-22-13-8-4-2-6-11(13)18-16(20)10-15-17(21)19-12-7-3-5-9-14(12)23-15/h2-9,15H,10H2,1H3,(H,18,20)(H,19,21) |
| Standard InChI Key | CIZZZPOLANIAHV-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1NC(=O)CC2C(=O)NC3=CC=CC=C3S2 |
| Canonical SMILES | COC1=CC=CC=C1NC(=O)CC2C(=O)NC3=CC=CC=C3S2 |
Introduction
N-(2-methoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a chemical compound that has garnered attention in research due to its potential applications in various fields. This compound belongs to the benzothiazin class, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The molecular formula of this compound is C17H16N2O3S, and its molecular weight is approximately 328.4 g/mol.
Synthesis and Characterization
The synthesis of N-(2-methoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide typically involves a multi-step process using commercially available reagents. The structure of this compound can be confirmed using various spectroscopic techniques such as 1H NMR, 13C NMR, and LC-MS .
Biological Activities
While specific biological activities of N-(2-methoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide are not extensively documented, compounds within the benzothiazin class have shown promise as antimicrobial and anticancer agents. Further research is needed to fully explore its potential applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume